![molecular formula C10H9N3O2 B184979 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid CAS No. 22300-56-7](/img/structure/B184979.png)
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Overview
Description
“5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid” is a chemical compound that has been studied for its potential as a xanthine oxidase inhibitor . It is an analogue of febuxostat, a medication used to treat gout .
Synthesis Analysis
This compound can be synthesized as part of a series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides . The synthesis process involves the reaction of phenyl esters of α-azido acids with trialkylphosphines .Molecular Structure Analysis
The molecular structure of “this compound” includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
In the synthesis process, these compounds are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 203.2 . Its IUPAC name is this compound .Scientific Research Applications
Synthesis and Intermediate Applications
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is an important compound in chemical synthesis. It serves as an intermediate in the synthesis of various drugs and chemical compounds. For instance, Liu et al. (2015) described a method to synthesize this compound using phenyl acetylene, which is important for creating various drugs. This method boasts easy availability of starting materials, high stereoselectivity, and good overall yield (Da’an Liu et al., 2015).
Structural and Quantum-Chemical Studies
The structural properties of this compound have been a subject of research. Shtabova et al. (2005) determined its structure experimentally and through quantum-chemical calculations. The study provided insights into its chemical behavior, especially in reactions like alkylation and nitration (O. V. Shtabova et al., 2005).
Photophysical Chemistry and Sensor Applications
This compound has applications in the field of photophysical chemistry. Li et al. (2018) explored its structural properties and theoretical spectra, finding it has a weak electron accepting ability. Additionally, it was used to synthesize a rhodamine B derivative that shows chromogenic response to Hg2+ ions, indicating potential use in developing high-selectivity probes in aqueous solutions (Jian-ling Li et al., 2018).
Luminescence and Coordination Chemistry
The compound has been studied in the context of luminescence and coordination chemistry. Zhao et al. (2014) synthesized Cd(II) and Zn(II) complexes using this triazole derivative. They found an interesting phenomenon of in situ decarboxylation and characterized the complexes through various techniques like X-ray diffraction and fluorescence emission spectroscopy, indicating its relevance in inorganic and coordination chemistry (Hong Zhao et al., 2014).
Mechanism of Action
The compound has been evaluated for its in vitro xanthine oxidase (XO) inhibitory activity. Among the synthesized compounds, the carboxylic acid derivatives exhibited high potency in the submicromolar/nanomolar range . Steady-state kinetics experiments revealed that one of the derivatives was a mixed-type inhibitor of xanthine oxidase .
properties
IUPAC Name |
5-methyl-2-phenyltriazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-9(10(14)15)12-13(11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYQHAGPALBYDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334196 | |
Record name | 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22300-56-7 | |
Record name | 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid contribute to the chromogenic properties of its rhodamine B derivatives when detecting Hg²⁺ ions?
A: While the abstract provided doesn't delve into the specific mechanism of interaction, it highlights that the research investigates the "chromogenic mechanism" of rhodamine B derivatives incorporating this compound in the presence of Hg²⁺ ions. This suggests that the compound likely plays a role in the structural changes within the rhodamine B derivative upon binding to Hg²⁺, leading to a detectable color change. Further research into the binding sites, electronic properties, and potential conformational changes induced by the presence of this compound would be needed to fully elucidate this chromogenic mechanism.
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